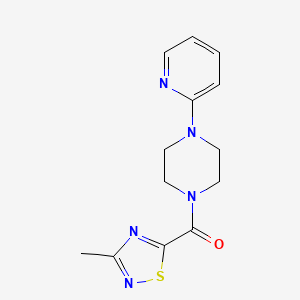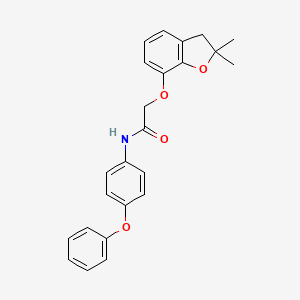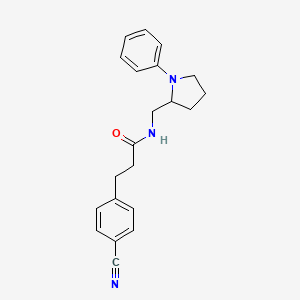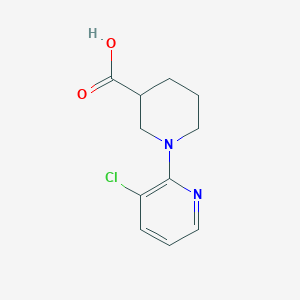![molecular formula C19H15NO2S3 B2552936 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate CAS No. 333307-75-8](/img/structure/B2552936.png)
4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives
The study detailed in paper focuses on the synthesis of a new set of derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones. These derivatives are hybrid and chimeric, with a tricyclic fragment that is either linearly bound or condensed with another heterocyclic fragment. The synthesis process aimed to identify substances with pleiotropic activity, including chemoprotective and antitumor activity, using PASS Online software. Among the synthesized derivatives, 12 substances were identified with the desired activity profile.
Molecular Structure Analysis and Protein Kinase Inhibition
The molecular structure of these derivatives was analyzed for their inhibitory assessment against a number of kinases. Compounds 2a, 2b, 2c, and 2q showed significant inhibition of JAK3 kinase, with IC50 values ranging from 0.36 μM to 0.46 μM. Additionally, compounds 2a and 2b exhibited excellent activities against NPM1-ALK, and compound 2c showed excellent activity against cRAF[Y340D][Y341D], with compound 2q displaying weak activity. These findings suggest that these compounds could be promising structures for the development of drugs to treat cancer and other multifactorial diseases .
Chemical Reactions Analysis
The synthesis of these derivatives involves the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 4,5-dimethyl-1,2-phenylenediamine, leading to various thiazolo[3,4-a]quinoxalines. The reaction with 1,2-phenylenediamines containing different substituents at positions 4 and 5 yields isomeric thiazolo[3,4-a]quinoxalines, which differ in the distribution of substituents between positions 7 and 8 in the benzene ring of the quinoxaline system. An intermediate, 3a-hydroxy-7,8-dimethyl-3-phenyl-1-phenylimino-3,3a-dihydrothiazolo[3,4-a]quinoxalin4(5 H)-one, was isolated and characterized during the synthesis process .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate are not directly discussed in the provided papers, the studies do provide insights into the properties of closely related compounds. For instance, the binding activities at glycine/NMDA and AMPA receptors of similar compounds suggest that the structural similarities of the binding pockets of both receptor recognition sites are important for the activity. The presence of specific substituents and functional groups is crucial for the binding and functional antagonism at the NMDA receptor-ion channel complex .
Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Systems Synthesis
Researchers have developed methods for synthesizing polycondensed heterocyclic systems based on reactions involving 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones. Such reactions have led to the creation of compounds with potential applications in various fields of chemistry and pharmacology due to their unique structural features (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
Antimicrobial and Antifungal Agents
A notable study focused on the synthesis, biological evaluation, and molecular docking studies of new dithioloquinolinethiones. These compounds exhibited significant antibacterial and antifungal activities, surpassing the effectiveness of traditional antibiotics like ampicillin and streptomycin in some cases. The research suggests these compounds' potential as new, multitargeted antimicrobial agents (Kartsev, Shikhaliev, Geronikaki, Medvedeva, Ledenyova, Krysin, Petrou, Ćirić, Glamočlija, & Soković, 2019).
Protein Kinase Inhibitors for Cancer Treatment
Another study presented the synthesis of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives, showing promise as protein kinase inhibitors. These compounds were tested for their inhibitory activity against various kinases, identifying several derivatives with significant inhibition percentages. This research highlights the potential of these compounds in developing new treatments for cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).
Synthesis and Characterization of Heterocyclic Derivatives
Efforts in the synthesis and characterization of derivatives of 1H-1,2-dithiol-1-thiones and thioamides containing the hydroquinoline group have been documented. These studies offer insights into the potential applications of these compounds in various scientific domains due to their unique chemical properties (Manahelohe, Shikhaliev, & Potapov, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4,4-dimethyl-1-sulfanylidene-5H-dithiolo[3,4-c]quinolin-8-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c1-19(2)16-15(18(23)25-24-16)13-10-12(8-9-14(13)20-19)22-17(21)11-6-4-3-5-7-11/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBTVRIXCPCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=S)SS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)
![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)
![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)
amine](/img/structure/B2552872.png)


